

# Ent-(+)-Verticilide CAS number and chemical identifiers

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## Compound of Interest

Compound Name: Ent-(+)-Verticilide

Cat. No.: B15136729

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An In-Depth Technical Guide to **Ent-(+)-Verticilide**: A Selective Ryanodine Receptor 2 (RyR2) Inhibitor For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ent-(+)-Verticilide** is the unnatural enantiomer of the fungal natural product (-)-verticilide.<sup>[1]</sup> Unlike its natural counterpart, **Ent-(+)-Verticilide** has emerged as a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2), a crucial intracellular calcium release channel.<sup>[1][2]</sup> Dysregulation of RyR2, leading to diastolic calcium leak from the sarcoplasmic reticulum (SR), is a known mechanism underlying catecholaminergic polymorphic ventricular tachycardia (CPVT) and other cardiac arrhythmias.<sup>[2]</sup> **Ent-(+)-Verticilide** presents a promising therapeutic potential by specifically targeting this pathological calcium leak without significantly affecting normal cardiac function.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of **Ent-(+)-Verticilide**, including its chemical identifiers, biological activity, and detailed experimental protocols for its characterization.

## Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Ent-(+)-Verticilide**.

Identifier	Value
CAS Number	2056011-05-1[4]
Synonyms	ent-Verticilide, (-)-Verticilide[4]
IUPAC Name	(3R,6S,9R,12S,15R,18S,21R,24S)-3,4,9,10,15,16,21,22-octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclotetracosan-2,5,8,11,14,17,20,23-octaone[4]
Chemical Formula	C44H76N4O12[4]
Molecular Weight	853.11 g/mol [4]
Exact Mass	852.5460[4]
InChI Key	CMEGQABRBDDBTQ-WRRUDTOOSA-N[4]
SMILES	<chem>O=C(--INVALID-LINK--N(C)C(--INVALID-LINK--OC(--INVALID-LINK--N(C)C(--INVALID-LINK--OC(--INVALID-LINK--N(C)C(--INVALID-LINK--OC(--INVALID-LINK--N1C)=O)=O)=O)=O)=O)=O)O--INVALID-LINK--C1=O</chem> [4]

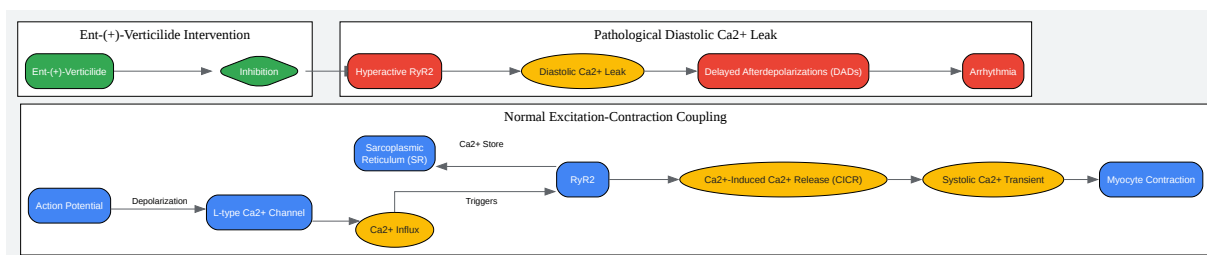
## Biological Activity and Quantitative Data

**Ent-(+)-Verticilide** selectively inhibits RyR2-mediated diastolic calcium leak. This activity has been quantified in various experimental models, as summarized in the table below.

Parameter	Value	Experimental Model	Reference
RyR2 Inhibition (IC50)	~0.1 $\mu$ M	[3H]ryanodine binding assay	[1]
Spontaneous Ca <sup>2+</sup> Release (IC50)	0.23 $\pm$ 0.1 $\mu$ M	Intact Casq2 <sup>-/-</sup> cardiomyocytes	
Antiarrhythmic Efficacy (IC50)	266 ng/mL (312 nM)	In vivo mouse model of CPVT	[3]
Peak Plasma Concentration (C <sub>max</sub> )	1460 ng/mL (at 10 min)	3 mg/kg IP administration in mice	[5]
Plasma Half-life (t <sub>1/2</sub> )	45 min	3 mg/kg IP administration in mice	[5]
Maximal Inhibitory Effect	93.5%	In vivo mouse model of CPVT	[3]

## Signaling Pathway and Mechanism of Action

The antiarrhythmic effect of **Ent-(+)-Verticilide** stems from its ability to modulate cardiac excitation-contraction coupling. The following diagram illustrates the normal signaling pathway and the point of intervention by **Ent-(+)-Verticilide**.



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Caption: Mechanism of **Ent-(+)-Verticilide** in preventing cardiac arrhythmia.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Ent-(+)-Verticilide**.

### [<sup>3</sup>H]Ryanodine Binding Assay

This assay is used to determine the binding affinity of **Ent-(+)-Verticilide** to RyR2. Ryanodine preferentially binds to the open state of the RyR channel, and thus, [<sup>3</sup>H]ryanodine binding is a measure of channel activity.

Materials:

- Cardiac sarcoplasmic reticulum (SR) microsomes
- [<sup>3</sup>H]ryanodine
- Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 μM CaCl<sub>2</sub>)

- **Ent-(+)-Verticilide** stock solution (in DMSO)

- Glass fiber filters

- Scintillation cocktail

Procedure:

- Prepare cardiac SR microsomes from ventricular tissue.
- In a microcentrifuge tube, combine SR microsomes, varying concentrations of **Ent-(+)-Verticilide** (or vehicle control), and a fixed concentration of [3H]ryanodine in the binding buffer.
- Incubate the mixture at 37°C for a specified time (e.g., 2 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound [3H]ryanodine.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the amount of bound [3H]ryanodine using a scintillation counter.
- Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine).
- Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the **Ent-(+)-Verticilide** concentration.

## Intracellular Calcium Measurement in Cardiomyocytes

This protocol measures the effect of **Ent-(+)-Verticilide** on spontaneous calcium release in isolated cardiomyocytes.

Materials:

- Isolated ventricular cardiomyocytes

- Fura-2 AM (calcium indicator)
- Normal Tyrode's (NT) solution (containing in mM: 134 NaCl, 5.4 KCl, 1.2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 glucose, and 10 HEPES, pH 7.4)
- **Ent-(+)-Verticilide** stock solution (in DMSO)
- Caffeine solution (e.g., 10 mM)
- Fluorescence microscopy setup with a calcium imaging system

#### Procedure:

- Isolate ventricular myocytes from an appropriate animal model (e.g., mouse).
- Load the isolated myocytes with 2  $\mu$ M Fura-2 AM for approximately 7 minutes in NT solution.
- Wash the cells twice with NT solution to remove extracellular Fura-2 AM.
- Incubate the cells with the desired concentration of **Ent-(+)-Verticilide** or vehicle (DMSO) for a specified period (e.g., 2 hours).
- Transfer the cells to the stage of the fluorescence microscope.
- Pace the cardiomyocytes at a set frequency (e.g., 3 Hz) to induce steady-state calcium transients.
- Stop pacing and record spontaneous calcium release events (calcium sparks and waves) during the diastolic period.
- At the end of the recording, rapidly apply caffeine to release the total SR calcium content.
- Analyze the frequency and amplitude of spontaneous calcium release events to determine the effect of **Ent-(+)-Verticilide**.

## RyR2 Single-Channel Recordings

This technique allows for the direct measurement of the effect of **Ent-(+)-Verticilide** on the gating properties of a single RyR2 channel.

#### Materials:

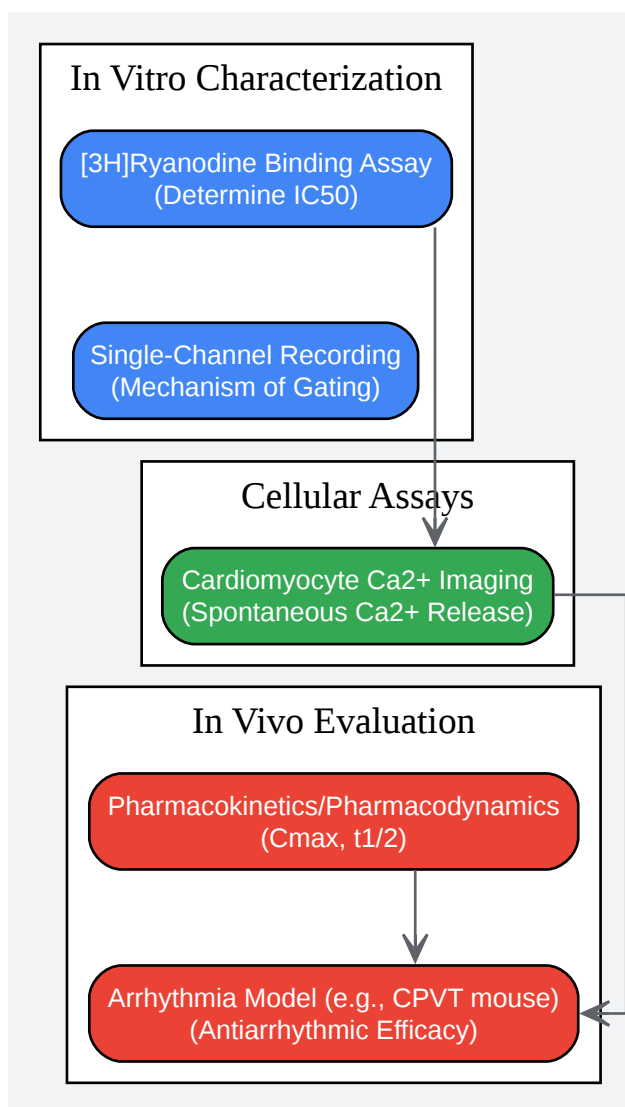
- Cardiac SR microsomes
- Planar lipid bilayer apparatus
- Recording solutions (cis and trans-chamber solutions with defined ionic compositions and  $\text{Ca}^{2+}$  concentrations)
- **Ent-(+)-Verticilide** stock solution (in DMSO)
- Data acquisition and analysis software

#### Procedure:

- Form a planar lipid bilayer across an aperture separating two chambers (cis and trans).
- Fuse cardiac SR microsomes to the lipid bilayer. The cytosolic side of the RyR2 channel should face the cis chamber.
- Establish a voltage clamp across the bilayer and record single-channel currents.
- After obtaining baseline channel activity, add **Ent-(+)-Verticilide** to the cis chamber to the desired final concentration.
- Record the channel activity in the presence of the compound.
- Analyze the single-channel recordings to determine changes in open probability, mean open time, and mean closed time.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a potential RyR2 inhibitor like **Ent-(+)-Verticilide**.



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Caption: A streamlined workflow for the preclinical evaluation of RyR2 inhibitors.

## Conclusion

**Ent-(+)-Verticilide** stands out as a highly selective and potent inhibitor of RyR2, offering a promising avenue for the development of novel antiarrhythmic therapies. Its mechanism of action, directly targeting the pathological diastolic calcium leak, provides a clear rationale for its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of **Ent-(+)-Verticilide** and similar compounds.



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